molecular formula C10H16O2 B1460561 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid CAS No. 2138071-47-1

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1460561
CAS No.: 2138071-47-1
M. Wt: 168.23 g/mol
InChI Key: QSZYQEZFXKGUNX-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where two cycloalkane rings are fused at a single carbon atom. This compound is notable for its rigid, non-aromatic backbone, which provides distinct steric properties. The molecular formula of this compound is C10H16O2, and it has a molecular weight of 168.24 g/mol .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules, among others. More research is needed to understand these influences in detail.

Biochemical Analysis

Biochemical Properties

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid plays a role in various biochemical reactions due to its structural properties. It interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. This interaction is facilitated by the carboxylic acid group, which serves as a substrate for the enzyme. Additionally, this compound can bind to proteins involved in cellular signaling pathways, potentially influencing their activity and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound may enhance or inhibit the expression of specific genes involved in metabolic pathways, thereby affecting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of carboxylesterases by binding to their active sites, preventing the hydrolysis of ester bonds. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Toxic or adverse effects may occur at high doses, including potential cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by carboxylesterases, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, this compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic structure but with two carboxylic acid groups.

    2-Azaspiro[3.3]heptane-6-carboxylic acid: Contains a nitrogen atom in the spirocyclic ring, leading to different chemical properties.

    6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid:

Uniqueness

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid is unique due to its rigid, non-aromatic backbone and the presence of two methyl groups at the spiro center. This structure provides distinct steric properties and reactivity compared to other spirocyclic compounds, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,2-dimethylspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-10(6-9)3-7(4-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZYQEZFXKGUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138071-47-1
Record name 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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